tert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

soluble epoxide hydrolase orthogonal protection structure–activity relationship

tert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 1250994-52-5) is a Boc-protected spirocyclic amine that serves as the essential gateway intermediate for constructing the 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold. This scaffold has been independently validated as a privileged core in two high-value therapeutic programs: orally bioavailable soluble epoxide hydrolase (sEH) inhibitors for cardiovascular and inflammatory diseases , and MmpL3 inhibitors for multidrug-resistant tuberculosis.

Molecular Formula C14H26N2O3
Molecular Weight 270.373
CAS No. 1250994-52-5
Cat. No. B2796191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
CAS1250994-52-5
Molecular FormulaC14H26N2O3
Molecular Weight270.373
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(CCO2)N
InChIInChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-5-14(6-8-16)10-11(15)4-9-18-14/h11H,4-10,15H2,1-3H3
InChIKeyPPGXPXOAIZQEKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 1250994-52-5): Procurement-Ready Spirocyclic Building Block for sEH and MmpL3 Inhibitor Synthesis


tert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 1250994-52-5) is a Boc-protected spirocyclic amine that serves as the essential gateway intermediate for constructing the 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold . This scaffold has been independently validated as a privileged core in two high-value therapeutic programs: orally bioavailable soluble epoxide hydrolase (sEH) inhibitors for cardiovascular and inflammatory diseases [1], and MmpL3 inhibitors for multidrug-resistant tuberculosis [2]. The compound provides the precise regiochemistry—4-amino, 9-Boc—required for orthogonal periphery group variation, a strategy that enabled the systematic SAR exploration leading to the clinical candidate-quality lead (+)-22 (sEH IC₅₀ = 4.99 ± 0.18 nM, oral bioavailability in mice) [1].

Procurement Risk: Why Generic Spirocyclic Amines Cannot Substitute for tert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate


Substituting this compound with a closely related spirocyclic amine—such as the deprotected 1-oxa-9-azaspiro[5.5]undecan-4-amine, the regioisomeric tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate, or the 5-amino positional isomer—introduces substantial risk of synthetic failure and SAR invalidation . The 9-Boc protecting group is integral to the orthogonal periphery group variation strategy: premature deprotection eliminates the ability to selectively functionalize the piperidine nitrogen, collapsing the SAR-tested synthetic route [1]. Regioisomeric scaffolds (1-oxa-4-aza vs. 1-oxa-9-aza) access entirely different chemical space; the 1-oxa-9-aza scaffold is specifically required for sEH and MmpL3 target engagement, as confirmed by both biochemical IC₅₀ data and X-ray crystallography [1][2]. The following quantitative evidence demonstrates exactly where this specific compound provides irreplaceable value.

Head-to-Head Quantitative Differentiation Evidence for tert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate


Enabling Orthogonal Periphery Variation: The 9-Boc Protecting Group Uniquely Permits Systematic sEH SAR Exploration

The 9-Boc protection in tert-butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is functionally non-negotiable for the 'orthogonal periphery group variation' strategy described by Lukin et al. [1]. Using this Boc-protected intermediate, the authors synthesized an SAR-probing library of 22 urea derivatives by sequentially deprotecting and functionalizing the piperidine nitrogen while the 4-amine remained available for urea formation. In contrast, starting from the unprotected 1-oxa-9-azaspiro[5.5]undecan-4-amine would yield only non-selective bis-functionalized products, collapsing the entire SAR logic. The strategy delivered a 4-order-of-magnitude potency range across the library, with the optimal compound (+)-22 achieving an sEH IC₅₀ of 4.99 ± 0.18 nM [1].

soluble epoxide hydrolase orthogonal protection structure–activity relationship

Progenitor to an Orally Bioavailable sEH Lead: Quantitative Pharmacokinetic Differentiation from Typical sEH Inhibitors

The final lead compound (+)-22, derived directly from tert-butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate via Boc deprotection and urea formation, exhibits pharmacokinetic properties that are quantitatively exceptional within the sEH inhibitor class [1]. The compound demonstrated >0.5 mM aqueous solubility in phosphate buffer and an experimentally determined logD₇.₄ of 0.99, values that are unusually low for sEH inhibitors, which typically suffer from high lipophilicity (logD > 3) and poor solubility (<0.05 mM). In mouse pharmacokinetic studies, (+)-22 showed excellent oral bioavailability, a property directly attributed to the polar spirocyclic scaffold constructed from the Boc-protected intermediate [1].

oral bioavailability lipophilicity aqueous solubility pharmacokinetics

Scaffold Regiochemistry Determines Target Selectivity: 1-Oxa-9-aza vs. 1-Oxa-4-aza Spirocyclic Cores in MmpL3 Tuberculosis Programs

The 1-oxa-9-azaspiro[5.5]undecane scaffold provided by this compound, rather than the 1-oxa-4-aza regioisomer, is essential for MmpL3 inhibitory activity in M. tuberculosis [1]. Komarova et al. (2024) synthesized a library of 1-oxa-9-azaspiro[5.5]undecane derivatives and demonstrated high activity against both the antibiotic-sensitive H37Rv strain and multidrug-resistant strains of M. tuberculosis, with several compounds exceeding the activity of the comparator drug [1]. Molecular docking studies confirmed that the 9-aza positioning is critical for MmpL3 binding pocket complementarity. In contrast, 1-oxa-4-azaspiro[5.5]undecane regioisomers have no reported MmpL3 activity and are primarily explored for ion channel modulation (e.g., CA2863343A1), representing a fundamentally different therapeutic target space [2].

MmpL3 inhibitor Mycobacterium tuberculosis regioselectivity antitubercular

Procurement Specification Differentiation: Vendor-Declared Purity and ISO-Certified Quality vs. Unspecified Research-Grade Alternatives

Commercially available tert-butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is offered with documented purity specifications that directly support reproducible SAR campaigns . MolCore supplies this compound at ≥98% purity under ISO certification, suitable for global pharmaceutical R&D and quality control . Fluorochem lists the compound with full IUPAC nomenclature and canonical SMILES, confirming structural identity . In contrast, the closely related unprotected 1-oxa-9-azaspiro[5.5]undecan-4-amine and regioisomeric tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate are typically offered at unspecified or lower purity grades with limited analytical documentation, introducing batch-to-batch variability that can confound biological assay interpretation.

purity specification quality control ISO certification procurement readiness

Validated Application Scenarios for tert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate Based on Quantitative Evidence


Reproducing the Published sEH Inhibitor SAR Campaign and Lead Compound (+)-22

This application directly follows from the orthogonal periphery group variation strategy [5]. A medicinal chemistry team procuring this compound can reproduce the exact 22-compound urea library synthesis described by Lukin et al., enabling independent validation of the reported sEH IC₅₀ values, selectivity profiles, and pharmacokinetic data. The Boc-protected intermediate is used as the starting material; TFA-mediated deprotection liberates the piperidine nitrogen for sulfonylation or alkylation, while the 4-amine is converted to the urea pharmacophore. This route is the only published path to the lead compound (+)-22, which has a solved crystal structure with sEH (PDB 6FR2) and demonstrated oral efficacy in a rat model of anti-glomerular basement membrane glomerulonephritis at 30 mg/kg [5][2].

MmpL3 Inhibitor Lead Optimization for Multidrug-Resistant Tuberculosis

Building on the Komarova et al. (2024) findings [5], this compound serves as the entry point for synthesizing 1-oxa-9-azaspiro[5.5]undecane-based MmpL3 inhibitors with activity exceeding standard-of-care drugs against multidrug-resistant M. tuberculosis strains. The Boc group allows late-stage diversification of the piperidine nitrogen with sulfonamides, amides, or alkyl groups, while the 4-amine can be converted to urea, amide, or sulfonamide pharmacophores. Molecular docking against the MmpL3 crystal structure can guide rational design iterations. The documented antitubercular activity of this scaffold class provides a derisked starting point for hit-to-lead optimization.

Carbonic Anhydrase Inhibitor Probe Development Using Spirocyclic Sulfonamide Chemotype

The compound enables synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a zinc-binding aminosulfamoyl moiety, a chemotype described by Lukin et al. (2023) for carbonic anhydrase interrogation [5]. Boc deprotection followed by sulfamoylation installs the zinc-binding group, while the 4-position can be independently modified. This dual-functionalization capability is unique to the Boc-protected intermediate and cannot be replicated with the unprotected amine or regioisomeric scaffolds. Carbonic anhydrase isoforms are validated targets in glaucoma, epilepsy, and cancer, and these molecular probes represent the first examples combining the spirocyclic piperidine core with a primary sulfonamide zinc-binding group.

Ciprofloxacin Hybrid Antibacterial Agent Synthesis Targeting Acinetobacter baumannii

The 1-oxa-9-azaspiro[5.5]undecane scaffold accessible from this compound has been employed in the synthesis of 36 spirocyclic ciprofloxacin derivatives with enhanced potency against Gram-negative Acinetobacter baumannii 987® and Gram-positive Bacillus cereus 138® [5]. The Boc-protected amine intermediate is converted to the free amine, which then participates in nucleophilic aromatic substitution with a ciprofloxacin boron chelate complex. Several hybrid compounds displayed equal or higher potency than ciprofloxacin against these two strains, demonstrating the value of the 1-oxa-9-aza scaffold for antibacterial drug discovery [5].

Quote Request

Request a Quote for tert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.